![molecular formula C38H36Cl2N6O10S2 B14119339 Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)
Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rivaroxaban Pseudodimer is a synthetic compound derived from Rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban Pseudodimer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the oxazolidinone ring: This is achieved through the reaction of an appropriate amine with a carbonyl compound under acidic conditions.
Coupling with thiophene derivative: The oxazolidinone intermediate is then coupled with a thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final dimerization step: The resulting compound undergoes a dimerization reaction under controlled conditions to form the Rivaroxaban Pseudodimer.
Industrial Production Methods: Industrial production of Rivaroxaban Pseudodimer follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and dimerization steps, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Rivaroxaban Pseudodimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Rivaroxaban Pseudodimer has several scientific research applications, including:
Chemistry: Used as a model compound for studying dimerization reactions and the behavior of oxazolidinone derivatives.
Biology: Investigated for its potential effects on cellular pathways involving Factor Xa.
Medicine: Explored as a potential anticoagulant with improved pharmacokinetic properties compared to Rivaroxaban.
Industry: Utilized in the development of novel drug delivery systems and formulations.
Mecanismo De Acción
Rivaroxaban Pseudodimer exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism is similar to that of Rivaroxaban but may offer enhanced stability and bioavailability.
Comparación Con Compuestos Similares
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Comparison:
Rivaroxaban Pseudodimer vs. Rivaroxaban: The pseudodimer may offer improved pharmacokinetic properties and stability.
Rivaroxaban Pseudodimer vs. Apixaban: Both inhibit Factor Xa, but the pseudodimer may have different binding affinities and bioavailability.
Rivaroxaban Pseudodimer vs. Dabigatran: While Dabigatran inhibits thrombin, the pseudodimer targets Factor Xa, offering a different mechanism of action.
Rivaroxaban Pseudodimer stands out due to its potential for enhanced stability and bioavailability, making it a promising candidate for further research and development in anticoagulant therapy.
Propiedades
Fórmula molecular |
C38H36Cl2N6O10S2 |
|---|---|
Peso molecular |
871.8 g/mol |
Nombre IUPAC |
5-chloro-N-[[3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49) |
Clave InChI |
CYLLZCQTBKRWBP-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



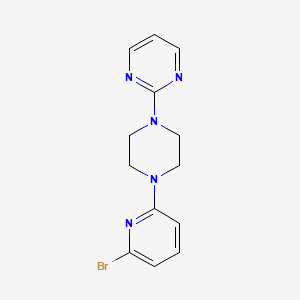
![N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119260.png)
![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14119261.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14119265.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14119267.png)
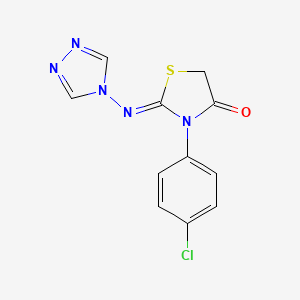
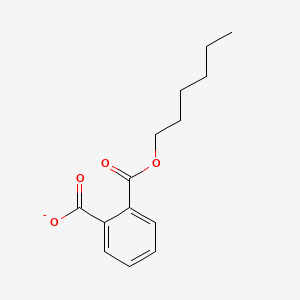
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)
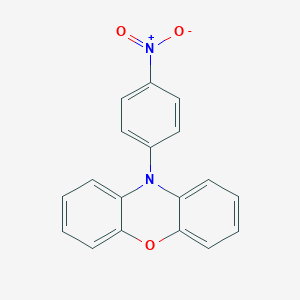
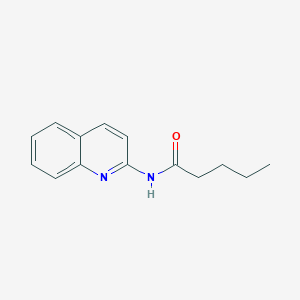
![2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)
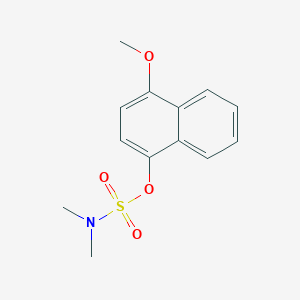
![3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid](/img/structure/B14119327.png)
